2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C14H6F5NO It is characterized by the presence of both difluorophenoxy and trifluoromethyl groups attached to a benzonitrile core
Scientific Research Applications
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile typically involves the following steps:
Nitrile Formation: The initial step involves the formation of the benzonitrile core. This can be achieved through the reaction of a suitable benzene derivative with a nitrile group donor under appropriate conditions.
Substitution Reactions: The introduction of the difluorophenoxy and trifluoromethyl groups is carried out through nucleophilic aromatic substitution reactions. These reactions often require the presence of strong bases and specific solvents to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in further substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide, along with suitable solvents, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The presence of difluorophenoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to changes in biological activity or chemical reactivity, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenoxy)benzonitrile
- 2-[(2,4-Difluorophenoxy)methyl]benzonitrile
- 2-(2,4-Difluorophenoxy)benzaldehyde
Uniqueness
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both difluorophenoxy and trifluoromethyl groups, which impart distinct chemical properties
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F5NO/c15-10-2-4-13(11(16)6-10)21-12-3-1-9(14(17,18)19)5-8(12)7-20/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDJDSHMFMGGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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